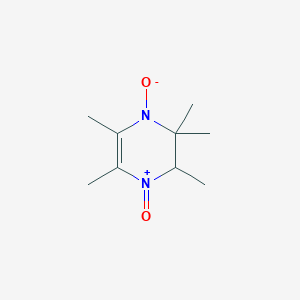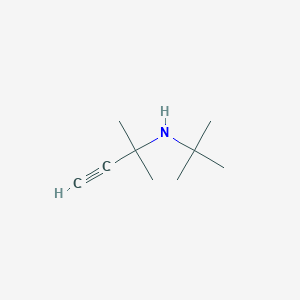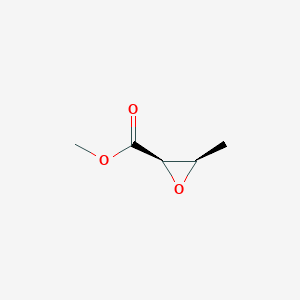
4-甲酰苯甲酸
概述
描述
4-Formylbenzoic acid, also known as 4-Carboxybenzaldehyde, is a chemical compound with the molecular formula C8H6O3 and a molecular weight of 150.13. It is characterized by a benzene ring substituted with both an aldehyde and a carboxylic acid group at the para positions. This compound appears as a pale yellow fine crystalline powder and exhibits high thermal stability with a melting point ranging from 247 to 250°C .
科学研究应用
4-Formylbenzoic acid has significant applications in various fields:
作用机制
Target of Action
4-Formylbenzoic acid, also known as 4-Carboxybenzaldehyde, is an organic compound that has found applications in the development of sugar chemosensors . It has also shown antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for new antibacterial agents .
Mode of Action
The mechanism of action of 4-Formylbenzoic acid involves the activation of the formyl group, allowing it to react with nucleophiles and form the desired products . In the realm of antiviral drug discovery, it serves as a crucial component in the synthesis of peptide-hybrid inhibitors targeting the protease of the dengue virus .
Biochemical Pathways
It reacts with barium carbonate to yield two-dimensional barium (II) coordination polymer .
Pharmacokinetics
It is known that the compound exhibits high thermal stability with a melting point of 247-250°c and is soluble in anhydrous ethanol , which could potentially influence its bioavailability.
Result of Action
The result of 4-Formylbenzoic acid’s action can be seen in its applications. For instance, it is used in the development of sugar chemosensors to detect the presence and concentration of sugars, particularly fructose . Additionally, it contributes to the synthesis of compounds designed as human glucagon receptor antagonists with thiazole cores .
生化分析
Biochemical Properties
4-Formylbenzoic acid exhibits limited solubility in water but can be dissolved in dimethylformamide (DMF) . It possesses the ability to undergo esterification reactions and alcohol-aldehyde condensation reactions with alcohols . These properties make it a valuable intermediate for various organic synthesis processes .
Cellular Effects
It is known to be a metabolite of aldehydes , which suggests that it may play a role in cellular metabolism.
Molecular Mechanism
Its ability to undergo esterification reactions and alcohol-aldehyde condensation reactions with alcohols suggests that it may interact with various biomolecules in the cell .
Metabolic Pathways
As a metabolite of aldehydes , it may be involved in the metabolism of these compounds.
准备方法
Synthetic Routes and Reaction Conditions: 4-Formylbenzoic acid can be synthesized through the oxidation of aldehydes. One common method involves the use of copper (II) acetylacetonate (Cu(acac)2) and sodium hydroxide (NaOH) as catalysts, with oxygen as the oxidizing agent. The reaction is carried out by flushing a reaction vessel with oxygen, adding the catalysts, and warming the mixture to 50°C before introducing 1,4-Benzenedicarboxaldehyde (terephthalaldehyde) .
Industrial Production Methods: Industrial production methods for 4-Formylbenzoic acid include the diazonium salt method, gas phase catalytic oxidation method, and amide dehydration method. these methods often have drawbacks such as high toxicity, long and complicated processes, high industrial application costs, and low yields .
化学反应分析
4-Formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terephthalic acid.
Reduction: The aldehyde group can be reduced to form 4-hydroxymethylbenzoic acid.
Esterification: It reacts with alcohols to form esters.
Condensation Reactions: It undergoes alcohol-aldehyde condensation reactions with alcohols.
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like sodium borohydride, and catalysts like copper (II) acetylacetonate .
相似化合物的比较
4-Formylbenzoic acid can be compared with other similar compounds such as:
3-Formylbenzoic acid: Similar structure but with the formyl group at the meta position.
4-Mercaptobenzoic acid: Contains a thiol group instead of an aldehyde group.
4-Methoxybenzyl alcohol: Contains a methoxy group instead of a carboxylic acid group
The uniqueness of 4-Formylbenzoic acid lies in its dual functional groups (aldehyde and carboxylic acid) at the para positions, which make it a versatile intermediate in various chemical syntheses.
属性
IUPAC Name |
4-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUHYARYYWKXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027249 | |
| Record name | 4-Carboxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [MSDSonline] | |
| Record name | 4-Formylbenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
SUBLIMES BEFORE REACHING BOILING POINT | |
| Record name | 4-FORMYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5719 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SLIGHTLY SOLUBLE IN HOT WATER; VERY SOLUBLE IN ALCOHOL; SOLUBLE IN ETHER AND IN CHOLROFORM | |
| Record name | 4-FORMYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5719 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000375 [mmHg] | |
| Record name | 4-Formylbenzoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3478 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
619-66-9 | |
| Record name | 4-Formylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-FORMYLBENZOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-formyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Carboxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.645 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FORMYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UES4QRK36E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-FORMYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5719 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
256 °C | |
| Record name | 4-FORMYLBENZOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5719 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-Formylbenzoic acid?
A1: 4-Formylbenzoic acid has the molecular formula C8H6O3 and a molecular weight of 150.13 g/mol.
Q2: How can 4-Formylbenzoic acid be spectroscopically characterized?
A2: 4-Formylbenzoic acid can be characterized by various spectroscopic methods, including:
- NMR Spectroscopy: 1H and 13C NMR can determine the structure and purity of the compound. []
- FTIR Spectroscopy: Provides information about functional groups present in the molecule, such as carbonyl and carboxyl groups. [, , ]
- UV-Vis Spectroscopy: Offers insights into the compound's electronic structure and can be used to study its interactions with other molecules. [, , , , ]
Q3: What are the applications of 4-Formylbenzoic acid in material science?
A3: 4-Formylbenzoic acid serves as a valuable building block for synthesizing various materials:
- Liquid Crystals: It can be incorporated into the structure of liquid crystals, influencing their mesomorphic properties. [, , ]
- Metal-Organic Frameworks (MOFs): It acts as a linker in the formation of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. [, ]
- Self-Assembled Monolayers: It can be used to functionalize surfaces, creating self-assembled monolayers for various applications. []
Q4: How does 4-Formylbenzoic acid influence the properties of the materials it forms?
A4: The incorporation of 4-Formylbenzoic acid can significantly affect the properties of the resulting material:
- Mesophase Stability: The presence and position of 4-Formylbenzoic acid in liquid crystal structures can influence their mesophase stability and transition temperatures. []
- Porosity and Functionality: In MOFs, the linker length and functionality of 4-Formylbenzoic acid can tune the pore size and chemical properties of the framework. []
Q5: Does 4-Formylbenzoic acid participate in any catalytic reactions?
A5: While not a catalyst itself, 4-Formylbenzoic acid is a valuable building block for synthesizing catalysts:
- Porphyrin-based catalysts: It can be used in synthesizing porphyrin molecules, which, when incorporated into MOFs, can act as efficient catalysts for reactions like the Knoevenagel condensation. []
Q6: Are there examples of 4-Formylbenzoic acid derivatives used in catalytic applications?
A6: Yes, derivatives of 4-Formylbenzoic acid can be used in catalytic applications:
- Self-replicating catalysts: Imine compounds derived from 4-Formylbenzoic acid can act as self-replicating catalysts in imine formation reactions, improving yields by shifting the reaction equilibrium. []
Q7: Have computational methods been applied to study 4-Formylbenzoic acid and its derivatives?
A7: Yes, computational chemistry plays a role in understanding 4-Formylbenzoic acid and its derivatives:
- Density Functional Theory (DFT): DFT calculations help to determine the electronic structure, vibrational frequencies, and other molecular properties of 4-Formylbenzoic acid and its derivatives. [, , ]
- Molecular Docking: Docking simulations are used to predict the binding interactions and affinities of 4-Formylbenzoic acid derivatives with biological targets, such as enzymes. []
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models have been developed to correlate the structural features of 4-Formylbenzoic acid derivatives with their biological activities, aiding in the design of new compounds with improved properties. []
Q8: How do structural modifications of 4-Formylbenzoic acid affect its properties?
A8: Modifying the structure of 4-Formylbenzoic acid by introducing different substituents can significantly influence its properties:
- Electronic Effects: Electron-donating or -withdrawing groups can alter the electron density of the aromatic ring, affecting its reactivity and interactions with other molecules. [, , ]
- Steric Effects: Bulky substituents can introduce steric hindrance, impacting the molecule's ability to interact with enzymes or fit into binding pockets. []
- Hydrogen Bonding: Introducing hydrogen-bond donors or acceptors can influence the molecule's solubility, self-assembly properties, and interactions with biological targets. []
Q9: What is known about the stability of 4-Formylbenzoic acid and its derivatives?
A9: The stability of 4-Formylbenzoic acid and its derivatives can vary depending on the specific compound and environmental conditions:
- Thermal Stability: Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of 4-Formylbenzoic acid derivatives, providing information on their decomposition temperatures. [, ]
- Hydrolytic Stability: The presence of hydrolytically labile groups, such as esters or imines, can affect the stability of 4-Formylbenzoic acid derivatives in aqueous solutions. [, ]
Q10: How can the stability and bioavailability of 4-Formylbenzoic acid derivatives be improved?
A10: Several formulation strategies can enhance the stability and bioavailability of 4-Formylbenzoic acid derivatives:
- Encapsulation: Incorporating the compound into nanoparticles or micelles can protect it from degradation and improve its solubility and delivery to target sites. [, ]
Q11: Which analytical methods are used to characterize 4-Formylbenzoic acid?
A11: 4-Formylbenzoic acid and its derivatives can be characterized and quantified using various analytical techniques, including:
- High-Performance Liquid Chromatography (HPLC): Allows for separating and quantifying 4-Formylbenzoic acid and its derivatives in complex mixtures. []
- Mass Spectrometry (MS): Coupled with HPLC (HPLC-MS), it provides accurate mass information, aiding in the identification and characterization of 4-Formylbenzoic acid derivatives. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)









![(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester](/img/structure/B119488.png)



